molecular formula C10H10N2O B2516954 2-methyl-1H-indole-3-carbaldehyde oxime CAS No. 339283-48-6

2-methyl-1H-indole-3-carbaldehyde oxime

Cat. No.: B2516954
CAS No.: 339283-48-6
M. Wt: 174.203
InChI Key: LIYOPAGSFBPNBS-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-3-carbaldehyde oxime is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The oxime functional group in this compound adds to its versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-indole-3-carbaldehyde oxime interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This compound is involved in the biosynthesis of defense-related indolic compounds .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has been found to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to undergo C–C and C–N coupling reactions and reductions . Furthermore, it acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 which facilitates mucosal reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the total accumulation level of this compound is similar to that of camalexin in response to silver nitrate treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It is also involved in the biosynthesis of defense-related indolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indole-3-carbaldehyde oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H-indole-3-carbaldehyde oxime is unique due to the presence of both the indole and oxime functional groups, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also influences its properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(NE)-N-[(2-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(6-11-13)8-4-2-3-5-10(8)12-7/h2-6,12-13H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOPAGSFBPNBS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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